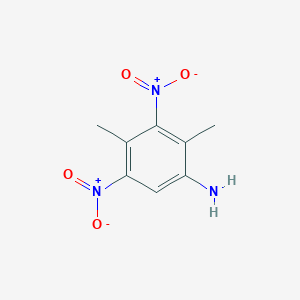

2,4-Dimethyl-3,5-dinitroaniline

Description

Historical Development and Significance of Dinitroaniline Derivatives in Organic Chemistry

The study and application of dinitroaniline derivatives have a rich history rooted in the development of synthetic organic chemistry. Initially, these compounds were crucial as intermediates in the synthesis of a wide array of other chemicals, most notably dyes and pigments. wikipedia.orgwikipedia.org Their utility expanded significantly with the discovery of their potent biological activities.

A major milestone in the history of dinitroanilines was their development as herbicides. wikipedia.org Compounds like trifluralin (B1683247), pendimethalin (B1679228), and ethalfluralin (B166120) became commercially significant for their ability to control annual grasses and some broad-leafed weeds in agriculture. wikipedia.orgd-nb.info This class of herbicides, generally 2,6-dinitroanilines, functions by inhibiting microtubule formation in plants, a mechanism that disrupts cell division and growth. wikipedia.orgfrontiersin.org The development of these herbicides was pioneered by companies such as the Dow Chemical Company. wikipedia.org

Beyond agriculture, dinitroanilines have also been investigated for other applications. During World War I, their explosive properties were utilized, and they were employed as "Ersatz" or substitute high explosives due to the availability of their raw materials. wikipedia.org More recent research has explored the potential antimicrobial properties of dinitroaniline derivatives. wikipedia.org The synthesis of various dinitroaniline compounds, such as the preparation of 2,4-dinitroaniline (B165453) from 1-chloro-2,4-dinitrobenzene (B32670) and ammonia (B1221849), has been a standard procedure in organic chemistry for many years. wikipedia.org

Overview of Dinitroaniline Structural Classes and General Reactivity Patterns

Dinitroanilines are categorized based on the substitution pattern of the nitro and amino groups on the aniline (B41778) ring. As previously mentioned, there are six basic isomers of dinitroaniline. wikipedia.org The chemical properties and reactivity of these compounds are heavily influenced by the strong electron-withdrawing nature of the two nitro groups. wikipedia.orgontosight.ai

This electron-withdrawing effect significantly reduces the basicity of the amino group compared to aniline itself. wikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, and this effect is intensified by the nitro groups, making the amino group's protons more acidic than those in aniline. wikipedia.org

The general reactivity patterns of dinitroanilines include:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles. For instance, the synthesis of 2,4-dinitroaniline can be achieved by reacting 1-chloro-2,4-dinitrobenzene with ammonia, where ammonia acts as the nucleophile. wikipedia.org

Reduction of Nitro Groups: The nitro groups can be reduced to form amino groups, leading to the formation of diaminobenzenes. This transformation is a key step in the synthesis of more complex molecules.

Diazotization and Coupling: The amino group can undergo diazotization, forming a diazonium salt. These salts are versatile intermediates that can be used in coupling reactions to produce azo dyes, a significant application of dinitroaniline chemistry. ontosight.ai

The structural class of a dinitroaniline derivative dictates its specific reactivity and potential applications. For example, many dinitroaniline herbicides are derivatives of 2,6-dinitroaniline (B188716) and often feature additional substitutions on the benzene (B151609) ring or the amino group. wikipedia.orgresearchgate.net

Rationale for Academic Investigation of 2,4-Dimethyl-3,5-dinitroaniline

The academic investigation of this compound stems from an interest in understanding how the specific arrangement of substituent groups on the aniline ring influences the compound's chemical and physical properties. The presence of two methyl groups in addition to the two nitro groups and the amino group creates a unique steric and electronic environment.

The rationale for its study includes:

Steric Effects: The methyl groups at positions 2 and 4, flanking the nitro groups at positions 3 and 5, introduce significant steric hindrance. This can influence the planarity of the molecule and the orientation of the nitro and amino groups, which in turn affects its reactivity, spectroscopic properties, and intermolecular interactions.

Electronic Effects: The methyl groups are electron-donating, which contrasts with the strong electron-withdrawing nature of the nitro groups. The interplay of these opposing electronic effects on the aromatic ring is a subject of academic interest for understanding structure-property relationships in polysubstituted aromatic systems.

Synthesis and Characterization: The synthesis of specifically substituted dinitroanilines like this compound provides a platform for developing and refining synthetic methodologies in organic chemistry. Characterizing such molecules using various spectroscopic and analytical techniques contributes to the broader database of chemical knowledge.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H9N3O4 |

| Molecular Weight | 211.17 g/mol |

| InChI | InChI=1S/C8H9N3O4/c1-4-6(9)3-7(10(12)13)5(2)8(4)11(14)15/h3H,9H2,1-2H3 |

| InChIKey | FRXGFBPDRXHWHL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1N)N+[O-])C)N+[O-] |

| Data sourced from PubChem CID 292978 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-3,5-dinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4-6(9)3-7(10(12)13)5(2)8(4)11(14)15/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXGFBPDRXHWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl 3,5 Dinitroaniline

Direct and Indirect Synthetic Routes to 2,4-Dimethyl-3,5-dinitroaniline

The construction of the this compound framework can be approached by forming the carbon-nitrogen bonds of the nitro groups on a pre-existing aniline (B41778) derivative or by introducing the amino group onto a dinitrated aromatic ring.

Direct nitration of anilines is a fundamental method for producing nitroaniline derivatives. The reaction's outcome is heavily influenced by the reaction conditions and the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating, ortho-, para-director. However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a powerful deactivator and a meta-director. stackexchange.com

The synthesis of this compound would logically start from 2,4-dimethylaniline (B123086). The initial nitration is directed by the activating amino and methyl groups to the vacant positions ortho and para to them. Subsequent nitration to introduce the second nitro group is more complex. The ring is now deactivated by the first nitro group, and the directing influences of all four substituents (amino, two methyls, and one nitro) must be considered. Under harsh nitrating conditions, protonation of the amino group to the meta-directing anilinium ion would strongly favor the introduction of the second nitro group at the 3-position, which is meta to the anilinium ion and ortho/para to the other groups.

Controlling such nitrations can be challenging, often leading to mixtures of isomers and polynitrated products. sciencemadness.org To circumvent this, a common strategy involves the N-acetylation of the aniline precursor. The resulting acetamido group is less basic, preventing protonation, and remains an ortho-, para-director, offering better control over the regioselectivity of nitration. wikipedia.org The protecting acetyl group can be removed by hydrolysis after nitration.

| Precursor | Reagents | Primary Product(s) | Key Considerations |

|---|---|---|---|

| N,N-Dimethylaniline | HNO₃, H₂SO₄ | m-Nitro-N,N-dimethylaniline | Protonation of the amine leads to meta-direction. stackexchange.comorgsyn.org |

| Aniline (Protected as Acetanilide) | HNO₃, H₂SO₄ then H₃O⁺ | p-Nitroaniline | Protection prevents amine oxidation and directs para. wikipedia.org |

| 2,4-Dinitrotoluene (B133949) | H₂S in aq. NH₃ | 4-Amino-3-nitrotoluene | Selective reduction of the 4-nitro group. stackexchange.com |

Nucleophilic Aromatic Substitution (SNAr) provides a powerful and often regiochemically unambiguous route to dinitroanilines. This reaction requires an aromatic ring that is highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups), and a good leaving group (such as a halide). masterorganicchemistry.com

The synthesis of 2,4-dinitroaniline (B165453) via the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849) is a classic example. wikipedia.orgorgsyn.orgwikipedia.org The two nitro groups, positioned ortho and para to the chlorine atom, strongly activate the ring toward nucleophilic attack by ammonia. The reaction proceeds through an addition-elimination mechanism involving a stable intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

Applying this strategy to the target molecule, this compound could be synthesized by reacting a suitable precursor, such as 1-chloro-2,4-dimethyl-3,5-dinitrobenzene, with ammonia or an ammonia equivalent. google.com The success of this route hinges on the availability of the chlorinated precursor.

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Aqueous Ammonia | 2,4-Dinitroaniline | google.com |

| 1-Chloro-2,4-dinitrobenzene | Ammonium (B1175870) Acetate, Ammonia (gas) | 2,4-Dinitroaniline | orgsyn.org |

| 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | Various Amines | Substituted Porphyrins | researchgate.net |

Synthesis and Derivatization of Analogues and Related Dinitroaniline Structures

The dinitroaniline scaffold is a versatile platform for creating a wide array of derivatives with tailored properties, often explored in the context of herbicides and materials science.

Modification of the dinitroaniline structure can be achieved at the amino group (N-substitution) or on the aromatic ring itself.

N-Substitution: The amino group of dinitroanilines can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively. For instance, N-alkyl substituted 4-nitroanilines have been synthesized for applications in non-linear optics. osti.gov Similarly, substituted anilines, including nitroanilines, can react with reagents like maleic anhydride (B1165640) to form N-phenylmaleimides, a class of N-acylated derivatives. tandfonline.com

Ring-Modification: The substitution pattern on the aromatic ring can be varied to produce a vast family of analogues. A prominent example is the dinitroaniline herbicides, a class that includes Trifluralin (B1683247) (2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) and related compounds like Benfluralin and Nitralin, which feature different alkyl and sulfonyl groups on the ring. wikipedia.org Innovative synthetic methods, such as the ring transformation of dinitropyridones, allow for the construction of diverse 2,6-disubstituted-4-nitroanilines by simply changing the ketone and nitrogen source used in the reaction. researchgate.net

| Compound Class | Structural Modification | Example Compound | Synthetic Approach |

|---|---|---|---|

| Herbicides | Ring substitution and N-alkylation | Trifluralin | Multi-step synthesis from substituted chlorobenzenes. wikipedia.org |

| Functionalized Nitroanilines | Ring substitution | 2,6-Disubstituted-4-nitroanilines | Ring transformation of dinitropyridone with enaminones. researchgate.net |

| N-Aryl Maleimides | N-Acylation | N-(m-nitrophenyl)maleimide | Reaction of m-nitroaniline with maleic anhydride. tandfonline.com |

| Diamide Insecticides | Complex N-acylation | Nitrophenyl substituted anthranilic diamides | Rational design and multi-step synthesis. nih.gov |

Post-synthetic modification allows for the selective alteration of functional groups on a pre-formed dinitroaniline core. A key transformation is the selective reduction of one nitro group in a polynitroaromatic compound. The Zinin reduction, which traditionally uses reagents like sodium sulfide (B99878) or ammonium sulfide, is a classic method for this purpose. stackexchange.com

The regioselectivity of the reduction is often governed by sterics and electronics. In many substituted dinitrobenzenes, the least sterically hindered nitro group is preferentially reduced. stackexchange.com For example, the reduction of 2,4-dinitrotoluene with sodium polysulfide yields primarily 4-amino-3-nitrotoluene, as the nitro group at the 4-position is less hindered than the one at the 2-position, which is flanked by two substituents. This selective reduction is a valuable tool for creating amino-nitroanilines, which are important synthetic intermediates.

Mechanistic Investigations of Dinitroaniline-Forming Reactions

Understanding the mechanisms of nitration and nucleophilic aromatic substitution is crucial for controlling the synthesis of dinitroanilines.

Mechanism of Nitration: The nitration of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. The electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid in the presence of a stronger acid like sulfuric acid. The mechanism of dinitration of a substituted aniline like 2,4-dimethylaniline is dictated by the directing effects of the substituents. As previously noted, the reaction conditions determine the state of the amino group. In strongly acidic media, the formation of the meta-directing anilinium ion (-NH₃⁺) is a key mechanistic feature that can override the inherent ortho-, para-directing nature of the unprotonated amine and the alkyl groups, guiding the position of the second nitration. stackexchange.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction proceeds via a two-step addition-elimination mechanism. researchgate.net

Addition: A nucleophile (e.g., NH₃) attacks the carbon atom bearing the leaving group (e.g., Cl), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups, particularly those at the ortho and para positions. masterorganicchemistry.com

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final substitution product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the free energy profiles and regioselectivity of these reactions, confirming the crucial role of the stable anionic intermediate. rsc.org

Role of Intermediate Complexes in Nucleophilic Substitution Pathways, including Meisenheimer Complexes and Zwitterionic Intermediates

Nucleophilic aromatic substitution (SNAr) reactions involving dinitroanilines are characterized by the formation of distinct intermediate complexes that govern the reaction pathway. The stability and nature of these intermediates are heavily influenced by the electron-withdrawing nitro groups, which facilitate nucleophilic attack on the aromatic ring.

Meisenheimer Complexes:

A key intermediate in the SNAr reactions of electron-deficient arenes like dinitroanilines is the Meisenheimer complex, also known as a Jackson-Meisenheimer complex. chemeurope.comwikipedia.org This complex is a 1:1 adduct formed between the aromatic compound and a nucleophile. chemeurope.comwikipedia.org The formation of these intermediates is a critical step in the reaction mechanism, often preceding the departure of the leaving group. researchgate.net

In the context of dinitroanilines, the strong electron-withdrawing nature of the two nitro groups delocalizes the negative charge introduced by the nucleophile, stabilizing the complex. chemeurope.comrsc.org This stabilization is crucial for the reaction to proceed. For instance, studies on dinitroaniline herbicides have demonstrated the formation of Meisenheimer complexes. acs.orgacs.org In the case of 2,6-dinitroaniline (B188716), the addition of a base like sodium methoxide (B1231860) can lead to the formation of a Meisenheimer complex through addition at the 3-position, competing with proton loss from the amino group. rsc.org The structure of these complexes, often colored, can be confirmed by techniques like NMR spectroscopy. chemeurope.com The negative charge in such complexes is typically located on one of the nitro groups, as described by a quinoid model. wikipedia.org

Zwitterionic Intermediates:

In certain reaction pathways, particularly with nitrogen-based nucleophiles like hydrazine (B178648), the formation of a zwitterionic intermediate can be the rate-determining step. ccsenet.org A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. In the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in solvents like methanol (B129727) or acetonitrile, the initial nucleophilic attack forms a zwitterionic intermediate, and the formation of this species is the slow step of the reaction. ccsenet.org

While classical Meisenheimer complexes are anionic, zwitterionic Meisenheimer-Wheland complexes can also form. chemeurope.comwikipedia.org These are formed when an electron-poor arene reacts with a strongly electron-releasing arene. chemeurope.comwikipedia.org Although less common in simple substitution on dinitroaniline itself, the concept highlights the diverse nature of intermediates possible. The formation of zwitterionic intermediates is particularly favored by polar interactions between the reactants and in polar reaction environments. nih.gov Some domino reactions involving tetrazines and amidines also proceed through zwitterionic intermediates. researchgate.net

Kinetic Studies and Analysis of Leaving Group Effects in Dinitroaniline Reactions

Kinetic studies provide crucial insights into the mechanisms of nucleophilic aromatic substitution reactions of dinitroanilines, particularly regarding the rate-determining step and the influence of the leaving group.

The generally accepted mechanism for SNAr reactions proceeds in a stepwise manner, involving the initial attack of the nucleophile to form a Meisenheimer complex, followed by the departure of the leaving group. researchgate.net Kinetic analyses help determine which of these steps is rate-limiting.

Rate-Determining Step: The rate-determining step can be either the formation of the intermediate complex or its decomposition (i.e., the departure of the leaving group). For example, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in various solvents, the formation of the zwitterionic intermediate is the rate-determining step. ccsenet.org Conversely, for other 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group is rate-limiting. ccsenet.org Computational and experimental studies on phenyl 2,4,6-trinitrophenyl ethers with aniline also show that the rate-limiting step can vary; with a chloride leaving group, the initial attack is rate-limiting, whereas with a phenoxide leaving group, the decomposition of the intermediate is the slow step. researchgate.net

Leaving Group Effects: The nature of the leaving group significantly impacts the reaction rate. A good leaving group is one that is a weak base and can stabilize the negative charge it takes upon departure. libretexts.orglibretexts.org In SNAr reactions, the breaking of the carbon-leaving group bond is often part of the rate-determining step. libretexts.org Therefore, a better leaving group will lead to a faster reaction. libretexts.org

The reactivity order for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the inverse order of their basicity. libretexts.org This principle applies to dinitroaniline systems. The reaction's dependence on the leaving group's basicity and steric hindrance has been noted in the hydrazinolysis of 2,4-dinitrobenzene derivatives. ccsenet.org Kinetic studies on the reaction of N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline with hydroxide (B78521) ions also provide valuable rate and equilibrium data for understanding these substitution processes. acs.org

Below is a table summarizing kinetic findings for related dinitroaromatic compounds.

| Substrate | Nucleophile | Solvent | Rate-Determining Step | Leaving Group Effect |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol, Acetonitrile | Formation of zwitterionic intermediate ccsenet.org | - |

| 2,4-Dinitrobenzene Derivatives | Hydrazine | DMSO | Departure of the leaving group ccsenet.org | Depends on leaving group basicity and steric hindrance ccsenet.org |

| Phenyl 2,4,6-trinitrophenyl ether (Cl⁻ leaving group) | Aniline | Acetonitrile | Nucleophilic attack researchgate.net | - |

| Phenyl 2,4,6-trinitrophenyl ether (Phenoxide leaving group) | Aniline | Toluene / Vacuum | Decomposition of Meisenheimer complex researchgate.net | - |

Impact of Solvent and Reaction Conditions on Dinitroaniline Reaction Pathways and Selectivity

Solvent Effects:

Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. The polarity of the solvent is a key factor.

Polar Protic Solvents: These solvents (e.g., water, methanol) have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. libretexts.org In SN1-type reactions, polar protic solvents are preferred as they can stabilize the carbocation intermediate. libretexts.orgyoutube.com However, for SNAr reactions which often involve anionic intermediates (Meisenheimer complexes), the effect can be complex. A polar solvent can stabilize the charged nucleophile, potentially lowering its energy and increasing the activation energy for the reaction. youtube.com

Polar Aprotic Solvents: These solvents (e.g., DMSO, acetonitrile) have a dipole moment but lack an acidic proton. libretexts.org They are often good choices for SNAr reactions. For instance, the reaction of 2,4-dinitrobenzene derivatives with hydrazine in DMSO shows that the departure of the leaving group is rate-limiting. ccsenet.org Kinetic and equilibrium studies of dinitroaniline derivatives with hydroxide are often conducted in water-DMSO mixtures, highlighting the importance of this solvent system. acs.org

The table below illustrates how solvent choice can dictate the rate-determining step in a nucleophilic substitution reaction.

| Substrate | Nucleophile | Solvent | Observed Rate-Determining Step |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol (Protic) | Formation of zwitterionic intermediate ccsenet.org |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Acetonitrile (Aprotic) | Formation of zwitterionic intermediate ccsenet.org |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO (Aprotic) | Departure of the leaving group ccsenet.org |

Reaction Conditions:

Other conditions, such as temperature and reactant concentrations, also affect reaction outcomes. For instance, in the reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide, the ratio of substitution product (2,6-dinitrophenol) to a cyclized N-oxide product depends on the hydroxide concentration. rsc.org The formation of the substitution product is second-order in hydroxide concentration, while the N-oxide formation is first-order, meaning higher base concentrations favor the substitution pathway. rsc.org This demonstrates how manipulating reaction conditions can steer the reaction toward a desired product.

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 3,5 Dinitroaniline

Application of Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis of Dinitroanilines

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for the molecular fingerprinting and functional group analysis of dinitroanilines. The distinct vibrational modes of the various functional groups within the molecule give rise to a characteristic spectrum.

In aromatic nitro compounds, the nitro group (NO₂) exhibits strong and characteristic infrared absorptions. spectroscopyonline.com Specifically, the asymmetric and symmetric stretching vibrations of the N-O bonds are prominent features. spectroscopyonline.com For dinitroaniline derivatives, these bands are typically observed in specific regions of the infrared spectrum. Theoretical studies on similar molecules, like nitroanthracene isomers, show that the symmetric nitro group stretching transition appears between 1310 and 1345 cm⁻¹. nih.gov The amino (NH₂) group also presents characteristic stretching and bending vibrations. In p-nitroaniline, for instance, symmetric and asymmetric N-H stretching vibrations are found in the region of 3350-3482 cm⁻¹. researchgate.net

The FT-IR spectrum of a related compound, 2-nitroaniline, has been extensively studied, with vibrational wavenumbers calculated using density functional theory (DFT). nih.gov These theoretical calculations, often performed with basis sets like 6-31G and 6-31+G, aid in the precise assignment of the observed experimental bands. nih.gov The positions of these vibrational bands can be influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Characteristic Vibrational Frequencies for Dinitroanilines

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | 3450 - 3500 |

| Symmetric Stretch | 3350 - 3400 | |

| Bending (Scissoring) | 1600 - 1650 | |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| C-N Stretch | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Dinitroaniline Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of dinitroaniline derivatives, providing detailed information about the chemical environment of each atom. slideshare.netethz.chjchps.com Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

For substituted anilines, the chemical shifts of the protons and carbons are significantly influenced by the electronic nature and position of the substituents on the aromatic ring. nih.gov The electron-withdrawing nitro groups in 2,4-dimethyl-3,5-dinitroaniline deshield the aromatic protons and carbons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted aniline (B41778). chemicalbook.com Conversely, the electron-donating amino and methyl groups will have a shielding effect on the adjacent nuclei.

The analysis of ¹⁵N NMR chemical shifts can also provide valuable insights into the electronic structure of the amino group. nih.gov In substituted anilines, an empirical equation has been developed to calculate these shifts based on substituent parameters. nih.gov Furthermore, NMR techniques can be used to study intermolecular interactions, such as the binding of nitroaniline derivatives to DNA, where significant upfield shifts of the aromatic protons upon intercalation are observed. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Methyl (CH₃) | 2.2 - 2.8 | 15 - 25 |

| Amino (NH₂) | 5.0 - 7.0 | - |

| C-NH₂ | - | 140 - 150 |

| C-NO₂ | - | 145 - 155 |

| C-CH₃ | - | 130 - 140 |

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification and Fragment Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molar mass of the compound, which is 211.17 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the elimination of nitric oxide (NO) and carbon monoxide (CO). The mass spectrum of the closely related 2,4-dinitroaniline (B165453) shows a prominent molecular ion peak at m/z 183. massbank.eu Its fragmentation includes peaks corresponding to the loss of a nitro group and other characteristic fragments.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which can be used to confirm the elemental composition.

Table 3: Expected Mass Fragments for this compound

| Fragment Ion | m/z (Nominal) | Possible Neutral Loss |

| [M]⁺ | 211 | - |

| [M - NO₂]⁺ | 165 | NO₂ |

| [M - 2NO₂]⁺ | 119 | 2NO₂ |

| [M - CH₃]⁺ | 196 | CH₃ |

| [M - NO₂ - CO]⁺ | 137 | NO₂, CO |

Electronic Absorption Spectroscopy (UV-Vis) in Dinitroaniline Characterization and Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for characterizing dinitroanilines and monitoring chemical reactions involving these compounds. The electronic transitions within the molecule, particularly those involving the aromatic ring and the nitro and amino groups, give rise to characteristic absorption bands in the ultraviolet and visible regions of the spectrum.

The spectra of dinitroanilines are influenced by intramolecular charge transfer (CT) from the electron-donating amino group to the electron-withdrawing nitro groups. chemrxiv.org For 2,4-dinitroaniline, absorption bands are observed, and their positions can be affected by the solvent polarity. researchgate.net In a study on the photocatalytic degradation of 2,4-dinitroaniline, the concentration was monitored by the intensity of the absorption band at 346 nm. researchgate.net The UV-Vis spectrum of 2,4-dinitroaniline in acetic acid shows absorption maxima at 257 nm and 335 nm. nih.gov

The solvatochromic behavior of dinitroaniline derivatives, where the position of the absorption bands changes with solvent polarity, can provide information about the electronic structure of the molecule in its ground and excited states. researchgate.net This technique is also useful for monitoring the progress of reactions, such as the reduction of nitroanilines, where the disappearance of the reactant's characteristic absorption band and the appearance of the product's band can be tracked over time. researchgate.net

Table 4: UV-Vis Absorption Maxima (λmax) for Dinitroaniline Derivatives in Different Solvents

| Compound | Solvent | λmax (nm) |

| 2,4-Dinitroaniline | Acetic Acid | 257, 335 nih.gov |

| 2,4-Dinitroaniline | Water | 346 researchgate.net |

| p-Nitroaniline | Cyclohexane | ~330 |

| p-Nitroaniline | Water | ~380 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of Dinitroaniline Compounds

Analysis of Crystal Packing and Hydrogen Bonding Networks in Dinitroaniline Crystals

The crystal structures of dinitroaniline derivatives are often characterized by extensive networks of intermolecular hydrogen bonds. researchgate.net In many nitroaniline structures, the amino group acts as a hydrogen-bond donor, while the oxygen atoms of the nitro groups act as acceptors. researchgate.net These N-H···O hydrogen bonds play a crucial role in the formation of one-, two-, or three-dimensional networks that define the crystal packing. researchgate.net

For instance, in 3,5-dinitroaniline, the molecules are linked by three N-H···O hydrogen bonds, forming deeply puckered nets. researchgate.net The analysis of these hydrogen-bonding motifs, such as rings and chains, is critical for understanding the supramolecular architecture of these compounds. Hirshfeld surface analysis can be used to quantify the different types of intermolecular contacts within the crystal. iucr.org

Elucidation of Molecular Conformations and Tautomeric Forms in Dinitroaniline Systems

The planarity of the molecule can be affected by steric hindrance between adjacent substituents. For example, in some nitroanthracene isomers, the nitro group is twisted out of the plane of the aromatic ring due to steric effects. nih.gov While tautomerism is less common in simple dinitroanilines, X-ray crystallography can definitively identify different tautomeric forms if they exist in the solid state.

Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 3,5 Dinitroaniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Dinitroanilines

Quantum chemical calculations, which solve the Schrödinger equation for molecular systems, are fundamental to understanding the intrinsic properties of molecules. northwestern.edu These methods provide a bottom-up approach to predicting a wide range of chemical phenomena, from the geometry of a molecule to its spectral and reactive characteristics. northwestern.edupurdue.edu For dinitroanilines, these calculations are crucial for correlating their structure with their function, particularly in fields like materials science and pharmacology.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like dinitroanilines. arxiv.orgresearchgate.net DFT methods are used to investigate the topology, reactivity, and electronic properties of these compounds. researchgate.netchemrxiv.org

Key molecular properties of dinitroanilines that can be calculated using DFT include:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles of the ground state molecule with high accuracy, which can be correlated with experimental data from X-ray diffraction. researchgate.netresearchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

Reactivity Descriptors: Based on the electronic structure, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters help in understanding the reactive nature of the molecule. researchgate.net

Electrostatic Potential (ESP): ESP maps reveal the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is particularly useful for understanding where a molecule is likely to interact with other species.

| DFT-Calculated Parameter | Significance for Dinitroanilines | Typical Basis Set |

| HOMO Energy | Relates to electron-donating ability; site of electrophilic attack. | 6-31G(d,p) |

| LUMO Energy | Relates to electron-accepting ability; site of nucleophilic attack. | 6-31G(d,p) |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. | 6-31+G(d,p) |

| Dipole Moment | Measures the overall polarity of the molecule. | B3LYP/6-311++G(d,p) |

| Mulliken Atomic Charges | Provides insight into the charge distribution among atoms. | B3LYP/6-31G(d,p) |

| Electrostatic Potential (ESP) | Visualizes charge distribution and reactive sites. | B3LYP/6-31G(d,p) |

This table provides an interactive overview of parameters commonly calculated using DFT for dinitroaniline systems and their significance.

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the solid-state properties of molecular crystals, including those of dinitroanilines. rsc.orgresearchgate.net These interactions govern crystal packing, which in turn influences properties like density, stability, and sensitivity, particularly in energetic materials. rsc.org

Computational chemistry provides indispensable tools for the interpretation of experimental spectra. By simulating spectra from first principles, researchers can assign experimental peaks to specific molecular motions or electronic transitions. chemrxiv.org

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules like dinitroanilines. researchgate.net The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes to specific functional groups (e.g., N-H stretch, NO₂ symmetric and asymmetric stretches). researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of molecules. researchgate.net Comparing these predicted shifts with experimental data helps in confirming the molecular structure and understanding the electronic environment of the nuclei. Dynamic NMR (DNMR) spectra, which are affected by chemical exchange processes like conformational changes, can also be simulated using specialized programs, providing insight into the molecule's flexibility. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. researchgate.net These simulations can help explain the origin of the observed colors in dinitroaniline compounds and analyze how substituents affect their electronic absorption properties.

Molecular Dynamics and Docking Simulations for Interaction Analysis in Dinitroaniline Research

While quantum mechanics is ideal for describing the electronic details of molecules, classical molecular mechanics is better suited for simulating the dynamic behavior of large systems over time. Molecular dynamics (MD) and docking simulations are essential computational techniques for studying how dinitroanilines interact with their environment, such as in biological systems or in the condensed phase. researchgate.net

Dinitroaniline herbicides are known to exert their biological effect by binding to the protein tubulin, thereby disrupting microtubule formation. wikipedia.orgfrontiersin.orgnih.gov Molecular docking and MD simulations have been instrumental in elucidating the specifics of this interaction. researchgate.net

Docking studies are used to predict the preferred binding pose of a dinitroaniline molecule within a receptor's binding site. For example, docking simulations have successfully identified the binding site for dinitroanilines like oryzalin (B97938) on α-tubulin. nih.govmolbiolcell.orgnih.gov These models predict that the ligand binds in a pocket and forms specific interactions, such as hydrogen bonds, with key amino acid residues. nih.gov For instance, dinitramine (B166585) is predicted to form hydrogen bonds with residues Arg2 and Gln133 in the tubulin binding site of Toxoplasma gondii. nih.gov

MD simulations can then take these docked poses and simulate their behavior over time, providing information on the stability of the binding and the dynamics of the protein-ligand complex. These simulations have been crucial in explaining the high selectivity of dinitroanilines for plant and protozoan tubulin over their animal and fungal counterparts. researchgate.netcytgen.com

| Simulation Technique | Application in Dinitroaniline-Tubulin Research | Key Findings |

| Molecular Docking | Predicts the binding orientation and affinity of dinitroanilines in the tubulin pocket. researchgate.net | Identification of the binding site on α-tubulin; prediction of key interacting amino acid residues. nih.govmolbiolcell.orgnih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the dinitroaniline-tubulin complex. researchgate.net | Characterizes the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding. |

| Binding Energy Calculation | Estimates the strength of the interaction between the dinitroaniline and tubulin. | Helps explain the differential affinity of various dinitroaniline derivatives for tubulin from different species. nih.gov |

This interactive table summarizes the application of simulation techniques in studying the crucial interactions between dinitroanilines and their biological target, tubulin.

Computational Studies of Reaction Mechanisms and Degradation Pathways of Dinitroanilines

Computational studies are instrumental in mapping out the potential reaction and degradation pathways of dinitroanilines. These theoretical investigations can model complex chemical transformations, providing a level of detail that is often difficult to obtain through experimental methods alone.

Elucidation of Transition States and Energetic Profiles for Dinitroaniline Transformations

A key aspect of understanding chemical reactions is the characterization of transition states—the high-energy configurations that molecules must pass through to transform from reactants to products. Computational methods, such as Density Functional Theory (DFT), are employed to locate these fleeting structures and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction.

While specific computational studies on the transformation of 2,4-Dimethyl-3,5-dinitroaniline are not widely available, research on related dinitroaniline compounds illustrates the approach. For instance, computational studies on the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), a structurally related compound, have identified the transition states for different degradation pathways, such as denitration and demethylation. acs.org These studies reveal how the presence of catalysts can lower the activation energy, thereby accelerating the degradation process. acs.org

Similarly, computational models have been used to investigate intramolecular electron exchange in the radical anion of 1,4-dinitrobenzene. rsc.org These studies provide insights into the energetic barriers associated with charge transfer between the nitro groups, a fundamental process in the redox chemistry of dinitroaromatic compounds. The activation energies for these processes are influenced by the molecular structure and the surrounding environment. rsc.org

Table 1: Examples of Calculated Activation Energies for Dinitroaromatic Transformations

| Compound | Transformation | Computational Method | Activation Energy (kJ/mol) |

| 2,4-Dinitroanisole (DNAN) | Hydrolysis (in the absence of graphite) | Not specified | 56.4 ± 4.5 |

| 2,4-Dinitroanisole (DNAN) | Hydrolysis (in the presence of graphite) | Not specified | 25.9 ± 3.6 |

| 1,4-Dinitrobenzene radical anion | Intramolecular electron exchange (in methanol) | Marcus theory and ellipsoidal cavity model | 26 |

| 1,4-Dinitrobenzene radical anion | Intramolecular electron exchange (in octan-1-ol) | Marcus theory and ellipsoidal cavity model | 36 |

This table presents data for related dinitroaromatic compounds to illustrate the application of computational chemistry in determining energetic profiles. Data for this compound is not available in the provided sources.

Application of Solvent Models in Computational Simulations of Dinitroaniline Reactivity

The solvent environment can significantly influence the rate and outcome of chemical reactions. Computational solvent models are therefore essential for accurately simulating the reactivity of dinitroanilines in solution. These models range from implicit continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the simulation.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as the QM/Effective Fragment Potential (EFP) approach, have been successfully applied to study the influence of solvents on the electronic transitions of compounds like p-nitroaniline. psu.edu These studies have shown that the polarity of the solvent can alter the energy levels of the molecule, leading to shifts in its absorption spectrum (solvatochromism). psu.eduresearchgate.net This is particularly relevant for dinitroanilines, where charge-transfer processes are important. psu.edu

Furthermore, computational investigations into the hydrolysis of DNAN have highlighted the role of the solvent's dielectric constant in influencing reaction thermodynamics and kinetics. acs.org By creating an environment with a weaker dielectric constant, such as within the nanopores of pyrogenic carbonaceous matter, the nucleophilicity of the attacking species can be enhanced, leading to faster degradation. acs.org The choice of an appropriate solvent model is therefore critical for obtaining reliable predictions of dinitroaniline reactivity in different environments. hw.ac.uk

Structure-Activity/Property Relationship (SAR/SPR) Modeling from a Theoretical Perspective for Dinitroaniline Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. A quantitative SAR (QSAR) provides a mathematical equation that can be used to predict the activity of new, untested compounds.

Dinitroaniline derivatives are well-known for their herbicidal activity, which stems from their ability to inhibit microtubule formation in plant cells. frontiersin.orgnih.gov This biological activity has been the subject of numerous SAR and QSAR studies. These studies aim to identify the key molecular features, or descriptors, that govern the herbicidal potency of these compounds. Such descriptors can include electronic properties (e.g., charge distribution, dipole moment), steric properties (e.g., molecular size and shape), and hydrophobic properties (e.g., partition coefficient).

For example, screening of new 2,4- and 2,6-dinitroaniline (B188716) derivatives has been performed to assess their phytotoxicity and antimitotic activity, providing valuable SAR data. researchgate.net Such studies help in understanding how modifications to the dinitroaniline scaffold, such as the nature and position of substituents, affect their biological function. researchgate.net While specific QSAR models for this compound are not readily found in the literature, the general principles derived from studies on other dinitroaniline herbicides are applicable. These models are crucial in the design of new herbicides with improved efficacy and selectivity.

It is important to note that the biological activity of dinitroanilines is not limited to herbicidal effects, and SAR/SPR studies can be extended to explore other potential applications, such as antimicrobial properties. wikipedia.org

Environmental Chemistry and Transformation Pathways of Dinitroaniline Derivatives

Abiotic Degradation Mechanisms of Dinitroaniline Compounds

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For dinitroanilines, the most significant abiotic pathway is photolysis, while hydrolysis plays a minor role.

Photolytic transformation, or photodegradation, is a primary mechanism for the breakdown of dinitroaniline herbicides when exposed to sunlight. nih.gov The process involves the absorption of light energy, which can lead to the cleavage and rearrangement of the molecule's chemical structure. The rate and extent of photodegradation can be influenced by factors such as the surface to which the compound is adsorbed. For instance, pendimethalin (B1679228) showed 70% photodegradation within 30 minutes when adsorbed on fly ash but no degradation when adsorbed to kaolin (B608303) clay. nih.gov

In aqueous solutions, photodegradation often proceeds via photocatalysis, where a semiconductor material like Titanium Dioxide (TiO2) or Barium Titanate (BaTiO3) absorbs UV light and generates highly reactive species that degrade the herbicide. nih.gov Studies on the photocatalytic degradation of pendimethalin have shown that the process is most effective in alkaline conditions (pH 11). nih.gov The reaction mechanism involves the formation of several intermediate products.

Key photo-induced reactions include:

Dealkylation: Removal of alkyl groups from the amine nitrogen.

Nitro Group Reduction: Conversion of a nitro group (-NO2) to an amino group (-NH2).

Oxidation: Introduction of oxygen atoms, for example, forming hydroxyl groups.

Research has identified several photolytic transformation products for pendimethalin, providing insight into its degradation pathway under UV irradiation.

| Parent Compound | Condition | Identified Products | Source |

|---|---|---|---|

| Pendimethalin | UV light with BaTiO₃/TiO₂ photocatalyst | N-propyl-2-nitro-6-amino-3,4-xylidine | nih.gov |

| Pendimethalin | UV light with BaTiO₃/TiO₂ photocatalyst | (2,3-dimethyl-5-nitro-6-hydroxy amine) phenol | nih.gov |

| Pendimethalin | UV light with BaTiO₃/TiO₂ photocatalyst | N-Propyl-3,4-dimethyl-2,6-dinitroaniline | nih.gov |

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for most dinitroaniline herbicides under typical environmental pH conditions. Pendimethalin is reported to be stable to both acids and alkalis. nih.gov This resistance to hydrolysis contributes to their persistence in soil and aquatic environments in the absence of light or microbial activity.

However, studies on other nitroaromatic compounds, such as 2,4-dinitroanisole (B92663) (DNAN), indicate that alkaline hydrolysis can occur, though it may be a slow process. acs.org The proposed mechanism for DNAN involves the formation of a Meisenheimer complex, an intermediate, which then leads to the substitution of a methoxy (B1213986) group to form 2,4-dinitrophenolate. acs.org While direct evidence for dinitroanilines is scarce, it is plausible that under highly alkaline conditions, similar slow hydrolytic reactions could contribute to their transformation over long periods.

Biotic Transformation and Biodegradation of Dinitroanilines

Biotic transformation, driven by microorganisms, is a crucial pathway for the degradation of dinitroaniline herbicides in the environment, particularly in soil. tandfonline.comirost.ir

Microorganisms utilize dinitroaniline compounds as a source of carbon or nitrogen, breaking them down through various enzymatic reactions. The primary metabolic pathways involved are nitroreduction and dealkylation. nih.gov

Nitroreduction: This is a key initial step where one or both of the nitro groups on the aniline (B41778) ring are reduced to amino groups. This process significantly alters the properties of the compound, often reducing its toxicity.

Dealkylation: This involves the removal of the N-alkyl side chains from the parent molecule.

Oxidation and Cyclization: Further transformation can involve the oxidation of alkyl side-chains (methyl and/or ethylpropyl groups) to form hydroxyl or carboxyl groups, followed by cyclization to create benzimidazole (B57391) heterocycles. fao.org

These transformations are carried out by a variety of soil fungi and bacteria. For example, the fungi Fusarium oxysporum and Paecilomyces varioti have been shown to degrade pendimethalin through both nitroreduction and dealkylation. tandfonline.comnih.gov

The microbial metabolism of dinitroanilines results in a variety of transformation products. Identifying these metabolites is key to understanding the complete degradation pathway and assessing the environmental impact of the parent compound. Laboratory studies using pure microbial cultures have successfully identified numerous metabolites from the biodegradation of pendimethalin.

| Parent Compound | Microorganism | Identified Metabolites | Source |

|---|---|---|---|

| Pendimethalin | Fusarium oxysporum | N-(1-Ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine | tandfonline.comnih.gov |

| Pendimethalin | Fusarium oxysporum | 3,4-Dimethyl-2,6-dinitroaniline (B2676256) | tandfonline.comnih.gov |

| Pendimethalin | Paecilomyces varioti | N-(1-Ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine | tandfonline.comnih.gov |

| Pendimethalin | Paecilomyces varioti | 3,4-Dimethyl-2,6-dinitroaniline | tandfonline.comnih.gov |

| Pendimethalin | Rhizoctonia bataticola | 3,4-Dimethyl-2,6-dinitroaniline | tandfonline.comnih.gov |

| Pendimethalin | Yeast (Clavispora lusitaniae YC2) | 1,2-dimethyl-3,5-dinitro-4-N(buta-1,3-dien-2-yl)-dinitrobenzenamine-N-oxide | nih.gov |

| Pendimethalin | Yeast (Clavispora lusitaniae YC2) | 1,2-dimethyl-3,5-dinitro-4-N(prop-1-en-2-yl)-dinitrobenzenamine-N-oxide | nih.gov |

Both pure microbial cultures and complex microbial consortia play a vital role in the biotransformation of dinitroanilines. Pure culture studies, like those involving Fusarium oxysporum or Bacillus subtilis, are essential for elucidating specific metabolic pathways and identifying key enzymes. irost.irnih.gov For example, twenty-six different microorganisms were isolated and grown in a medium with pendimethalin as the sole carbon source to study its degradation in vitro. tandfonline.com

However, in natural environments, biodegradation is typically carried out by microbial consortia, which are communities of different microbial species. frontiersin.org These consortia can be more robust and efficient at degrading complex pollutants. nih.gov Different species within the consortium may perform different steps in the degradation pathway, a process known as interspecies metabolism. nih.gov This cooperative degradation can lead to a more complete breakdown of the parent compound than might be achieved by any single species alone. For example, studies on the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT), a related nitroaromatic compound, have shown that consortia are necessary for its complete mineralization, with different bacterial members responsible for initial oxidation and subsequent metabolism of intermediates. nih.gov

Environmental Fate and Transport Considerations for Dinitroanilines

The environmental persistence and mobility of dinitroaniline herbicides are governed by a complex interplay of their chemical properties and the characteristics of the surrounding environmental matrices.

The movement and bioavailability of dinitroaniline compounds in the environment are significantly influenced by their interaction with soil and sediment components. Adsorption, the process of a substance adhering to a surface, and desorption, the release of that substance, are critical in determining the fate of these herbicides.

Research indicates that the adsorption of dinitroaniline herbicides is strongly correlated with the organic matter and clay content of the soil researchgate.netnih.govimist.ma. Soils with higher organic matter and clay content tend to exhibit greater adsorption of these compounds researchgate.netnih.gov. This is attributed to the hydrophobic nature of many dinitroanilines and the potential for various intermolecular interactions with organic functional groups and mineral surfaces. For instance, the sorption coefficient (Kd), a measure of the partitioning of a chemical between soil and water, for pendimethalin has been shown to be higher in soils with greater organic carbon content nih.gov. Similarly, studies on 2,4-dinitroanisole (DNAN) have shown that its adsorption is positively correlated with the organic carbon and cation exchange capacity of the soil, suggesting that both organic matter and clay minerals play a role in its retention researchgate.net.

The strength of adsorption, often described by the Freundlich isotherm, indicates that the process occurs on heterogeneous surfaces with a range of binding energies imist.mamdpi.com. Desorption is often not a fully reversible process, indicating that a fraction of the herbicide can become tightly bound to soil particles over time nih.gov. This sequestration can reduce the herbicide's bioavailability for microbial degradation and its potential for leaching into groundwater.

Table 1: Soil Sorption Coefficients for Selected Dinitroaniline Herbicides This table presents data for common dinitroaniline herbicides to infer the potential behavior of 2,4-Dimethyl-3,5-dinitroaniline.

| Dinitroaniline Herbicide | Soil Type | Organic Matter Content (%) | Sorption Coefficient (Kf or Kd) (L/kg) | Reference |

|---|---|---|---|---|

| Pendimethalin | Various agricultural soils | 0.8 - 12.5 | 3.00 - 12.39 (Kf) | mdpi.com |

| Trifluralin (B1683247) | Clay loam | Not specified | Not specified, but noted high persistence | nih.gov |

| Dinitramine (B166585) | Multiple soils | Not specified | Koc = 4000 (indicates slight mobility) | nih.gov |

| 2,4-Dinitroanisole (DNAN) | Various soils | Not specified | 0.6 - 6.3 (Kd) | researchgate.net |

The persistence of dinitroaniline herbicides in the environment is not static but is influenced by a variety of environmental factors. These parameters can affect the rates of both biotic and abiotic degradation processes.

Temperature: Higher temperatures generally lead to a more rapid dissipation of dinitroaniline herbicides nih.govcambridge.org. For example, the degradation of trifluralin is significantly faster at 30°C compared to 10°C nih.gov. Increased temperature can enhance microbial activity, leading to faster biodegradation, and can also increase the volatility of the compounds, promoting their loss from the soil surface nih.govcambridge.org.

pH: The pH of the soil and water can influence the chemical stability and microbial degradation of dinitroanilines. For some related nitroaromatic compounds, degradation rates are pH-dependent. For instance, the degradation of 2,4-dinitrophenol (B41442) (DNP) by activated sludge is optimal in a pH range of 6.95 to 7.84, with significant inhibition at more acidic pH levels koreascience.kr. The effect of pH on aniline removal processes has also been noted to be significant mdpi.comresearchgate.net. For nitroaniline isomers, the optimal pH for extraction, a process related to their partitioning behavior, is in the neutral range researchgate.net.

Soil Type and Moisture: Soil composition, particularly the content of organic matter and clay, plays a crucial role in the persistence of dinitroanilines by influencing adsorption and bioavailability nih.gov. Soil moisture content also has a significant impact. For some dinitroanilines, increased soil moisture can lead to more rapid losses, particularly for more volatile compounds, as it can displace them from soil binding sites and facilitate volatilization cambridge.org. However, for other dinitroanilines, increased moisture does not significantly affect their loss cambridge.org.

Table 2: Influence of Environmental Parameters on the Persistence of Dinitroaniline Herbicides This table summarizes findings for various dinitroaniline herbicides to provide a general understanding applicable to this compound.

| Environmental Parameter | Effect on Dinitroaniline Persistence | Example Compound(s) | Reference |

|---|---|---|---|

| Temperature | Increased temperature generally decreases persistence (faster degradation and volatilization). | Trifluralin, various dinitroanilines | nih.govcambridge.org |

| pH | Optimal degradation often occurs near neutral pH; extremes can inhibit microbial activity. | 2,4-Dinitrophenol, Nitroanilines | koreascience.krresearchgate.net |

| Soil Organic Matter | Higher organic matter increases adsorption, which can decrease bioavailability but also reduce leaching. | Pendimethalin, 2,4-Dinitroanisole | nih.govresearchgate.net |

| Soil Clay Content | Higher clay content increases adsorption, reducing mobility. | Dinitramine, 2,4-Dinitroanisole | researchgate.netnih.gov |

| Soil Moisture | Can increase loss of volatile dinitroanilines; effect varies by compound. | Fluchloralin, Benefin, Trifluralin | cambridge.org |

Academic Research on Remediation Strategies for Dinitroaniline Contaminants

Given the environmental concerns associated with dinitroaniline compounds, significant research has been dedicated to developing effective remediation technologies to remove them from contaminated soil and water.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and degrade a wide range of organic pollutants. AOPs are considered promising for the treatment of recalcitrant compounds like dinitroanilines.

Common AOPs include UV/H₂O₂, ozone-based processes, and Fenton's reagent. Research has demonstrated the effectiveness of AOPs in degrading dinitroaniline-related compounds. For example, the UV/H₂O₂ process has been shown to effectively oxidize 2,4-dinitroanisole (DNAN), with pseudo-first-order reaction rate constants depending on the H₂O₂/DNAN molar ratio osti.gov. The degradation pathways often involve hydroxylation of the benzene (B151609) ring and can lead to the formation of various intermediates before complete mineralization to CO₂, H₂O, and inorganic ions researchgate.net. Studies on the degradation of dinitrotoluene (DNT) have also shown that AOPs can effectively break down the molecule through side-chain oxidation and ring cleavage researchgate.net. While specific studies on this compound are scarce, the success of AOPs with structurally similar compounds suggests their potential applicability.

Bioremediation utilizes microorganisms to break down environmental pollutants. This approach is often considered a more sustainable and cost-effective alternative to traditional physical and chemical remediation methods.

Numerous studies have isolated and characterized microorganisms capable of degrading dinitroaniline herbicides. Bacteria such as Bacillus, Pseudomonas, Burkholderia, and Methylobacterium species have demonstrated the ability to degrade pendimethalin scielo.brirost.irresearchgate.netscielo.br. For example, Burkholderia sp. F7G4PR33-4 was able to degrade 65% of pendimethalin in a mineral salt medium scielo.br. Similarly, Bacillus subtilis has been shown to degrade 78% of an initial pendimethalin concentration within seven days irost.ir.

The degradation pathways often involve the reduction of the nitro groups and dealkylation of the amine group nih.govresearchgate.net. For instance, the degradation of pendimethalin by Bacillus lehensis XJU produced metabolites such as 6-aminopendimethalin and 3,4-dimethyl-2,6-dinitroaniline researchgate.net.

Fungi, particularly species of Aspergillus and Fusarium, have also been shown to be effective in degrading dinitroanilines nih.govecogestaobrasil.netresearchgate.net. Aspergillus niger, for example, has been investigated for its ability to degrade 2,4-dinitrophenol and other aromatic compounds ecogestaobrasil.netenvironmentandecology.com.

Enhancement techniques for bioremediation include optimizing environmental conditions such as pH and temperature, and providing additional carbon sources to support microbial growth researchgate.netscielo.br. The immobilization of microbial cells on various matrices is another strategy that has been shown to improve the efficiency and stability of the degradation process researchgate.net.

Table 3: Microbial Degradation of Dinitroaniline Herbicides This table presents examples of microorganisms and their degradation efficiency for dinitroaniline herbicides, providing a basis for understanding the potential bioremediation of this compound.

| Microorganism | Dinitroaniline Compound | Degradation Efficiency | Key Findings/Metabolites | Reference |

|---|---|---|---|---|

| Burkholderia sp. F7G4PR33-4 | Pendimethalin | 65% degradation | More efficient in mineral salt medium without an extra carbon source. | scielo.br |

| Bacillus subtilis | Pendimethalin | 78% degradation in 7 days | Demonstrated significant reduction of the herbicide. | irost.ir |

| Pseudomonas putida (E15) | Pendimethalin | Half-life of 4.67 days in soil | Effective for detoxification in clay soil. | researchgate.net |

| Clavispora lusitaniae YC2 (Yeast) | Pendimethalin | 74% degradation of 200 mg/L in 8 days | Metabolites included N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-l,6-diamine. | nih.gov |

| Bacillus lehensis XJU | Pendimethalin | Immobilized cells degraded 100% in 72 hours. | Metabolites: 6-Aminopendimethalin, 3,4-dimethyl-2,6-dinitroaniline. | researchgate.net |

| Aspergillus niger AN 400 | 2,4-Dinitrophenol (DNP) | Up to 96% removal | Demonstrates fungal potential for degrading related nitroaromatics. | ecogestaobrasil.net |

Specialized Research Areas and Functional Roles of Dinitroaniline Derivatives

Molecular Basis of Dinitroaniline Interactions with Biological Targets

The biological activity of dinitroaniline derivatives is primarily linked to their ability to interfere with fundamental cellular processes. This interaction is highly specific at the molecular level, often targeting key proteins involved in cell division and structure.

A significant body of research has focused on the interaction of dinitroaniline compounds with tubulin, the protein subunit of microtubules. Unlike many other microtubule-disrupting agents that bind to β-tubulin, dinitroanilines are unusual in that they primarily target α-tubulin. nih.gov Computational docking studies have been employed to identify the specific binding sites for dinitroanilines on α-tubulin. nih.gov

Mutational analyses have further pinpointed key residues involved in dinitroaniline binding. For example, in the case of the herbicide oryzalin (B97938), mutations in the α-tubulin gene have been shown to confer resistance. nih.gov This provides strong evidence that α-tubulin is the direct target of dinitroaniline action. nih.gov

By binding to α-tubulin, dinitroanilines disrupt the normal dynamics of microtubules. nih.gov Microtubules are essential for a variety of cellular functions, including the formation of the mitotic spindle during cell division and the maintenance of cell shape. The disruption of microtubule polymerization and depolymerization leads to a cascade of cellular effects.

The most prominent effect of dinitroaniline treatment is the inhibition of mitosis. researchgate.net The loss of functional microtubules prevents the formation of a proper cleavage spindle, leading to an arrest of the cell cycle. researchgate.net This antimitotic activity is the basis for their use as herbicides, as it effectively halts the growth of susceptible plants. wikipedia.org In plant cells, treatment with dinitroanilines results in a complete loss of microtubules, which can lead to polyploidy and, in some cases, the formation of micronuclei. researchgate.net The disruption of the cortical microtubule network also contributes to proliferative cell death in sensitive cells. researchgate.net

Furthermore, some dinitroaniline derivatives have been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cell lines. nih.gov Studies on compounds like 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) have demonstrated an increase in DNA damage and an arrest of the cell cycle in the G0/G1 phase. nih.govresearchgate.net This suggests that beyond their effects on microtubules, certain dinitroanilines may have additional mechanisms of action that contribute to their cytotoxic effects.

Dinitroanilines in Materials Science and Functional Materials Development

The unique electronic and structural properties of dinitroaniline derivatives make them attractive candidates for the development of advanced materials with specific optical and supramolecular properties.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for applications in photonics and optoelectronics. researchgate.netnih.gov Organic molecules with donor-acceptor-donor (A-D-A) or similar architectures are often designed to maximize their NLO response. nih.gov Dinitroaniline moieties can serve as strong electron-accepting groups in these molecular designs.

The synthesis of NLO materials often involves creating highly conjugated systems to facilitate intramolecular charge transfer. nih.gov By incorporating dinitroaniline derivatives into larger molecular frameworks, such as porphyrins or other chromophores, it is possible to tune the NLO properties of the resulting material. researchgate.net The design strategy often focuses on increasing the conjugation length and incorporating strong electron-withdrawing groups to enhance the third-order NLO response. nih.gov Theoretical calculations, such as density functional theory (DFT), are frequently used to predict the NLO properties of designed molecules before their synthesis. nih.gov

Interactive Table: Key Parameters in NLO Material Design

| Parameter | Description | Importance for NLO Properties |

| Energy Gap (Egap) | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | A smaller energy gap generally leads to a larger NLO response. nih.gov |

| Conjugation Length | The extent of the system of alternating single and multiple bonds. | Increasing the conjugation length typically enhances the NLO properties. nih.gov |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor part of a molecule upon excitation. | A strong ICT is a key factor for high NLO activity. nih.gov |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response of a molecule. | A larger γ value indicates a stronger NLO effect. nih.gov |

Cocrystallization is a technique used to create multicomponent crystalline materials where different molecules are held together by noncovalent interactions, such as hydrogen bonds and π–π stacking. acs.orgchemrxiv.org This approach, a cornerstone of supramolecular engineering, allows for the modification of the physicochemical properties of materials without altering their covalent structure. nih.gov

Dinitroaniline derivatives can be used as components in cocrystal formation. acs.org The nitro groups and the aniline (B41778) moiety can participate in various intermolecular interactions, making them versatile building blocks for designing complex supramolecular architectures. nih.gov For example, the cocrystallization of an active pharmaceutical ingredient (API) with a suitable coformer, which could be a dinitroaniline derivative, can improve properties like solubility and bioavailability. acs.orgnih.gov

The prediction of whether two or more molecules will form a cocrystal is a significant challenge. Computational methods and machine learning models are being developed to predict cocrystal formation based on the molecular properties of the components. acs.orgchemrxiv.org These tools analyze factors like molecular complementarity and the potential for strong intermolecular interactions to guide the experimental design of new cocrystals. acs.org

Dinitroanilines as Key Intermediates in Complex Organic Synthesis

Dinitroaniline compounds, including 2,4-dinitroaniline (B165453) and its derivatives, are valuable intermediates in the synthesis of a wide range of more complex organic molecules. wikipedia.orgwikipedia.org Their utility stems from the reactivity of the nitro groups and the amino group, which can be chemically modified to introduce new functional groups and build larger molecular scaffolds.

For instance, 2,4-dinitroaniline can be prepared from 1-chloro-2,4-dinitrobenzene (B32670) by reaction with ammonia (B1221849). wikipedia.org It serves as a precursor for the synthesis of various azo dyes, disperse dyes, and organic pigments. wikipedia.org The nitro groups can be reduced to amino groups, which can then be diazotized and coupled with other aromatic compounds to create the characteristic azo linkage of these dyes.

Furthermore, dinitroaniline derivatives are used in the synthesis of other important chemical products. For example, they can be used to prepare preservatives and have been investigated for the synthesis of compounds with potential antimicrobial properties. wikipedia.org In specific synthetic routes, dimethylformamide (DMF) can act as a source of dimethylamine (B145610) in situ, which then reacts with other substrates to form products like thioamides, demonstrating the versatility of these synthetic intermediates. nih.gov The synthesis of indigo (B80030) dye intermediates can also start from dinitroaniline precursors. iosrjournals.org

Concluding Perspectives and Future Research Trajectories for 2,4 Dimethyl 3,5 Dinitroaniline

Identification of Knowledge Gaps and Unexplored Research Avenues in Dinitroaniline Chemistry

A primary knowledge gap in dinitroaniline chemistry is the comprehensive understanding of structure-activity relationships across a wide array of substituted analogs. While compounds like trifluralin (B1683247) and pendimethalin (B1679228) are well-documented, 2,4-Dimethyl-3,5-dinitroaniline remains largely uncharacterized. nih.govfrontiersin.org Future research should, therefore, focus on a systematic investigation of this compound.

Key unexplored avenues include:

Biological Activity Spectrum: The herbicidal activity of dinitroanilines is known to be dependent on the nature and position of substituents on the aniline (B41778) ring. tandfonline.com It is crucial to determine the specific herbicidal efficacy of this compound against various weed species, including those that have developed resistance to other dinitroanilines. frontiersin.org Beyond its herbicidal potential, its activity as an antiprotozoal agent, a property seen in other dinitroanilines, warrants investigation. nih.gov

Environmental Fate and Behavior: The environmental persistence, mobility, and degradation pathways of this compound are unknown. Research is needed to understand its potential for bioaccumulation, its photodegradation characteristics, and its interaction with soil components. nih.govnih.gov Studies on the photodegradation of other dinitroaniline herbicides have shown significant variability based on their chemical structure, highlighting the need for specific data for each compound. cambridge.orgcambridge.org

Synthesis and Potential Applications: While general methods for the synthesis of dinitroanilines exist, optimizing a high-yield, pure synthesis for this compound is a necessary first step for further research. orgsyn.org Furthermore, exploring its potential use as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals is a valid research direction, given the applications of related compounds like 2,4-dinitroaniline (B165453). wikipedia.org

Emerging Technologies and Methodologies for Advanced Dinitroaniline Studies

Modern analytical and computational tools offer powerful means to study this compound in detail, even with limited initial sample quantities.